Cas no 2098124-58-2 (6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride)

6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride
- 2098124-58-2
- AKOS026746602
- 6-[3-(methylamino)azetidin-1-yl]pyridine-3-carbonitrile;dihydrochloride
- F2158-2080
- 6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride
-
- インチ: 1S/C10H12N4.2ClH/c1-12-9-6-14(7-9)10-3-2-8(4-11)5-13-10;;/h2-3,5,9,12H,6-7H2,1H3;2*1H
- InChIKey: WKIBRZIXGGUMRZ-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N1(C2C=CC(C#N)=CN=2)CC(C1)NC
計算された属性
- せいみつぶんしりょう: 260.0595519g/mol
- どういたいしつりょう: 260.0595519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-2080-0.25g |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2158-2080-5g |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
TRC | M269951-100mg |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F2158-2080-1g |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2158-2080-2.5g |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
Life Chemicals | F2158-2080-10g |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | M269951-1g |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 1g |
$ 660.00 | 2022-06-04 | ||
TRC | M269951-500mg |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 500mg |
$ 435.00 | 2022-06-04 | ||
Life Chemicals | F2158-2080-0.5g |
6-(3-(methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride |
2098124-58-2 | 95%+ | 0.5g |
$442.0 | 2023-09-06 |
6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochlorideに関する追加情報
6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride: A Comprehensive Overview
The compound with CAS No 2098124-58-2, known as 6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in the pharmaceutical industry. This compound is a derivative of nicotinonitrile, a well-known heterocyclic compound with a pyridine ring substituted by a cyano group. The presence of the azetidine ring, which is a four-membered saturated cyclic amine, introduces additional complexity and functionality to the molecule.
6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride is characterized by its azetidine moiety, which is attached to the pyridine ring at the 6-position. The azetidine ring contains a methylamino group at the 3-position, which contributes to the compound's amine functionality and potential for hydrogen bonding. This structural feature is particularly significant in drug design, as it can enhance the compound's solubility, stability, and bioavailability.
Recent studies have highlighted the importance of nicotinonitrile derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The dihydrochloride salt form of this compound ensures its stability and solubility in aqueous solutions, making it suitable for various biological assays and pharmacological studies. The compound's ability to form salts is a critical factor in its potential application as an active pharmaceutical ingredient (API).
The synthesis of 6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride involves a multi-step process that includes nucleophilic substitution, cyclization, and acid-base neutralization. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent quality standards required for pharmaceutical applications.
From a biological standpoint, this compound has demonstrated promising activity in preclinical studies. Its ability to modulate key cellular pathways and interact with specific protein targets has made it a valuable tool in drug discovery efforts. For instance, studies have shown that the compound exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.
In addition to its pharmacological properties, 6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride has also been investigated for its potential use in other therapeutic areas, including oncology and infectious diseases. Its unique chemical structure allows for further functionalization, enabling researchers to explore its versatility as a scaffold for drug development.
The development of this compound underscores the importance of interdisciplinary collaboration in advancing medicinal chemistry. By leveraging cutting-edge techniques in synthetic chemistry and biochemistry, scientists can unlock the full potential of compounds like 6-(3-(Methylamino)azetidin-1-yl)nicotinonitrile dihydrochloride and bring innovative treatments to patients worldwide.
In conclusion, CAS No 2098124-58-2 represents a significant advancement in the field of heterocyclic chemistry and drug discovery. Its unique structure, coupled with its promising biological activity, positions it as a key player in the development of novel therapeutic agents. As research continues to unfold, this compound will undoubtedly contribute to our understanding of complex biological systems and pave the way for future innovations in medicine.
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